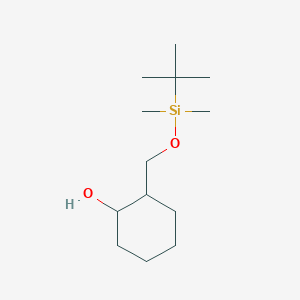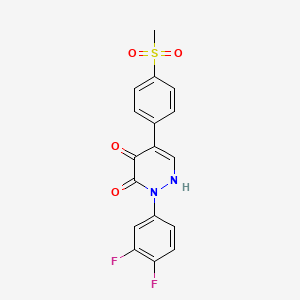
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability of the tert-butyl(dimethyl)silyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of larger reactors, continuous flow systems, and more efficient purification techniques such as distillation or crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
-
Reduction
- The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution
- The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation.
Reduction: LiAlH4, NaBH4.
Substitution: TBAF for deprotection.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Deprotected alcohols or new functionalized compounds.
Aplicaciones Científicas De Investigación
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is used in various scientific research applications:
-
Chemistry
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Acts as an intermediate in the synthesis of complex molecules.
-
Biology
- Utilized in the synthesis of biologically active compounds and pharmaceuticals.
-
Medicine
- Involved in the development of drug candidates and medicinal chemistry research.
-
Industry
- Employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol primarily involves the stability and reactivity of the tert-butyl(dimethyl)silyl group. This group provides steric protection to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for further functionalization or modification.
Comparación Con Compuestos Similares
Similar Compounds
2-({[tert-Butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of cyclohexanol.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a cyclohexanol ring.
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol: Features a propenyl group instead of a cyclohexanol ring.
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is unique due to its cyclohexanol backbone, which provides different steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexanol ring’s conformational flexibility and stability are advantageous.
Propiedades
Número CAS |
832131-69-8 |
|---|---|
Fórmula molecular |
C13H28O2Si |
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h11-12,14H,6-10H2,1-5H3 |
Clave InChI |
XAXDWAKVUCNTJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)




![1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one](/img/structure/B8664128.png)



![1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol](/img/structure/B8664148.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B8664150.png)


